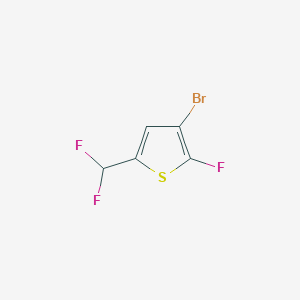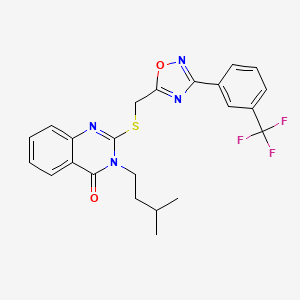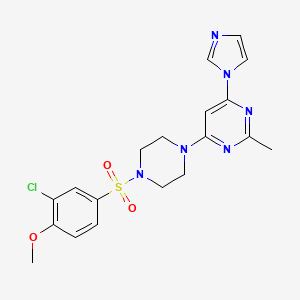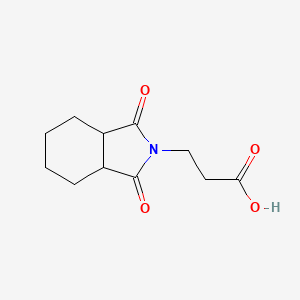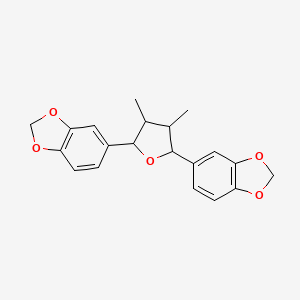![molecular formula C13H17Cl2NO B2400767 (S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride CAS No. 2219353-78-1](/img/structure/B2400767.png)
(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromone alkaloids, which include chromane, are produced by a unique combination of various biosynthetic pathways . They are a group of natural nitrogenous metabolites that appeared when alkaloids were classified in the 1980s . The specific chemical structure of the fragment not containing nitrogen (N) was the signature by which these compounds were identified .
Synthesis Analysis
The synthesis of chromans and flavanes involves a convergent three-step method that provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromans and flavanes include Heck coupling, reduction, and Mitsunobu cyclization .Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Bonacorso et al. (2015) detailed the synthesis of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], including compounds with a cyclopentane moiety, similar to the structure of (S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride. These compounds were synthesized using a cyclocondensation reaction and evaluated for acetylcholinesterase (AChE) and cytotoxicity activity, indicating their potential application in medicinal chemistry (Bonacorso et al., 2015).
Diversity-Oriented Synthesis
- Wipf et al. (2004) discussed the diversity-oriented synthesis of azaspirocycles, which includes structures analogous to this compound. The study highlights the significance of these compounds in drug discovery, particularly for their functionalized pyrrolidines, piperidines, and azepines (Wipf et al., 2004).
Cholinesterase Inhibitory Activity
- Silva et al. (2021) synthesized various 7-amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes], including cyclopentane derivatives. These compounds were assessed for their inhibitory activity on AChE and BChE, offering insights into their potential use in designing new anticholinesterase drugs (Silva et al., 2021).
Antineoplastic and Antimonoamineoxidase Activity
- Markosyan et al. (2010) explored the synthesis and evaluation of spiro-derivatives of benzo[h]quinazolines for their antineoplastic and antimonoamineoxidase activities. This research indicates the broader therapeutic potential of spiro-compounds in treating various diseases (Markosyan et al., 2010).
Future Directions
More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, there is a need for comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .
Properties
IUPAC Name |
(4S)-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZLJURDTQKHKB-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
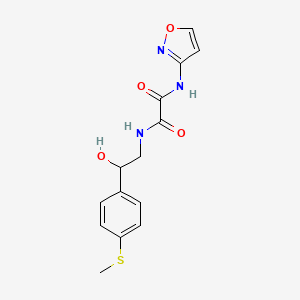

![N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2400687.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2400688.png)
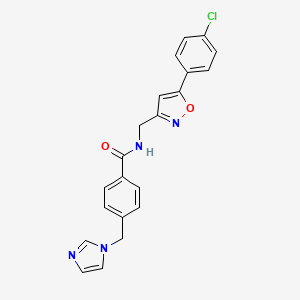

![1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2400696.png)
